molecular formula C4H7ClO2 B078073 Ethoxyacetyl chloride CAS No. 14077-58-8

Ethoxyacetyl chloride

Cat. No. B078073
CAS RN: 14077-58-8
M. Wt: 122.55 g/mol
InChI Key: ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethoxyacetyl chloride can be synthesized from ethoxyacetyl acid and thionyl chloride. Optimal conditions for this synthesis involve a molar ratio of thionyl chloride to ethoxyacetyl acid of 5:1, using DMF as a catalyst and a reaction time of 16 hours to achieve high purity (Guō Mǐn, 2013).

Molecular Structure Analysis

The molecular structure of ethoxyacetyl chloride-related compounds, such as ethyl chloride, has been extensively studied. Key structural parameters include bond lengths and angles, which are critical for understanding the chemical behavior of these molecules. For instance, ethyl chloride shows a staggered conformation with Cs symmetry, and various bond distances have been determined using electron-diffraction data and spectroscopy (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Ethoxyacetyl chloride engages in various chemical reactions, demonstrating its versatility as a chemical reagent. For example, its interaction with other compounds like methoxycarbonylsulfenyl chloride under experimental conditions reveals significant insights into its reactivity and potential applications in synthesis processes (Erben et al., 2002).

Physical Properties Analysis

The physical properties of ethoxyacetyl chloride and related compounds are crucial for their handling and use in chemical processes. For example, the study of compounds like 7-ethoxycoumarins provides insights into the fluorescence yield and quenching mechanisms, which can be related to the behavior of ethoxyacetyl chloride in various environments (Moriya, 1986).

Chemical Properties Analysis

The chemical properties of ethoxyacetyl chloride, such as reactivity and stability, are influenced by its molecular structure and the conditions under which it is used. Studies on similar compounds provide insights into these properties, aiding in the effective utilization of ethoxyacetyl chloride in chemical synthesis (Kahane, Ebbighausen, & Vestergaard, 1972).

Scientific research applications

  • Synthesis of Ethoxyacetyl Chloride: A study focused on synthesizing high purity ethoxyacetyl chloride from ethoxyacetyl acid and thionyl chloride. Optimal reaction conditions were determined through orthogonal experiments (Guō, 2013).

  • Gas Chromatographic Estimation: Ethoxyacetyl chloride has been used in the gas chromatographic estimation of certain compounds in urine. It facilitated the extraction of substances into methylene chloride for chromatographic analysis (Kahane, Ebbighausen, & Vestergaard, 1972).

  • Crystal Structure Studies: Research on the crystal structure of certain compounds revealed that ethoxyacetyl chloride was used in the preparation of novel derivatives, demonstrating its role in the synthesis and modification of organic compounds (Fujiwara et al., 2001).

  • (α-Ethoxyvinyl)tributyltin Synthesis: This compound, acting as a masked acetylating agent in palladium-catalyzed reactions with various organic halides, was synthesized using ethoxyacetyl chloride. It highlights the compound's significance in organic synthesis (Kosugi et al., 1987).

  • Biological Monitoring of Occupational Exposure: Ethoxyacetyl chloride is involved in the determination of urinary metabolites of certain chemicals, serving as an indicator of occupational exposure (Smallwood et al., 1988).

  • Chemical Reactions in Potassium Currents Studies: In a study about potassium currents in rabbit portal vein smooth muscle cells, ethoxyacetyl chloride was used as a chloride channel inhibitor (Toma et al., 1996).

  • Urinary Alkoxyacetic Acids and Renal Effects: This study involved the examination of the effects of ethylene glycol ethers, which metabolize to alkoxyacetic acids, a pathway involving ethoxyacetyl chloride (Laitinen, Liesivuori, & Savolainen, 1996).

properties

IUPAC Name

2-ethoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161473
Record name Ethoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxyacetyl chloride

CAS RN

14077-58-8
Record name 2-Ethoxyacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14077-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyacetyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyacetyl chloride
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Record name Ethoxyacetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
KK Bach, HR El-Seedi, HM Jensen, HB Nielsen… - Tetrahedron, 1994 - Elsevier
… reactive bifunctional reagents: ethyl 2-chloro-2-ethoxyacetate 7 and 2-chloro2-ethoxyacetyl chloride 8 were investigated. It was also of interest to investigate if the acylated derivative …
Number of citations: 35 www.sciencedirect.com
KK Bach, HR El-Seedi, HM Jensen, HB Nielsen… - academia.edu
… reactive bifunctional reagents: ethyl 2-chloro-2-ethoxyacetate 7 and 2-chloro2-ethoxyacetyl chloride 8 were investigated. It was also of interest to investigate if the acylated derivative …
Number of citations: 2 www.academia.edu
D Klemm, G Geschwend - Die Makromolekulare Chemie …, 1988 - Wiley Online Library
… Starting with ethoxyacetyl chloride, the pure difunctional reagent ethylene bis(I -bromo- 1 -I … -I-ethoxyacetyl chloride, obtained in a first step from I -ethoxyacetyl chloride and bromine5). A …
Number of citations: 4 onlinelibrary.wiley.com
T Do Minh, OP Strausz - Journal of the American Chemical …, 1970 - ACS Publications
… and the dehydrochlorination of ethoxyacetyl chloride with triethylamine in anhydrous media. … of mixing equimolar olefinicsolutions of ethoxyacetyl chloride and triethylamine at Dry Ice-…
Number of citations: 95 pubs.acs.org
Z Wang, N Chen, J Xu - Tetrahedron, 2011 - Elsevier
… We initially used symmetric diimine 1a and ethoxyacetyl chloride (2a) as the model substrates to study the formation selectivity of the corresponding mono- and bis-β-lactams 3aa and …
Number of citations: 32 www.sciencedirect.com
C Xiaoyuan, LI Xinghai, WU Decai, JI Mingshan - 农药学学报, 2014 - nyxxb.cn
… In total, 36 compounds in 16 liquid phase combinatorial libraries were obtained by the reaction of A with 2-ethoxyacetyl chloride (B1) or 4-fluorobenzoylchloride (B2). Structure and …
Number of citations: 6 www.nyxxb.cn
C Weizmann, H Stephen, GS Agashe - Journal of the Chemical …, 1913 - pubs.rsc.org
… Thirty-five grams (1 mol.) of ethoxyacetyl chloride, diluted with twice its own volume of dry ether, were added to two molecular proportions of ethyl sodiocyanoacetate (prepared by …
Number of citations: 1 pubs.rsc.org
BV Lap, LR Williams - Australian Journal of Chemistry, 1977 - CSIRO Publishing
Stereospecific reactions of epimeric 3-amino-6-methylchroman-4-ols (1 and 2; R = Me) have provided chemical evidence for their configuration and have led us to reverse the …
Number of citations: 2 www.publish.csiro.au
KL Cheever, HB Plotnick, DE Richards… - Environmental health …, 1984 - ehp.niehs.nih.gov
… Ethoxyacetyl chloride (bp 124C, uncorr.) was synthesized in accordance with the general … uncorr.) was synthesized by reaction of ethoxyacetyl chloride with glycine ethyl ester using the …
Number of citations: 78 ehp.niehs.nih.gov
DD Pratt, R Robinson - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… The condensation of ethoxyacetyl chloride and veratrole under the influence of aluminium chloride in carbon disulphide solution led to the formation of a substance which should be …
Number of citations: 37 pubs.rsc.org

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